N-methyl-1-phenylethane-1-sulfonamide

Description

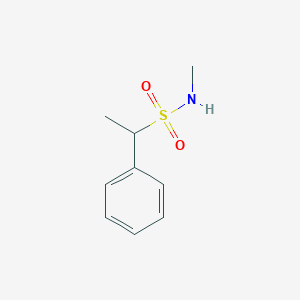

N-methyl-1-phenylethane-1-sulfonamide (compound 3c in ) is a sulfonamide derivative synthesized via the reaction of 1-amino-2-phenylethane with aryl sulfonyl chlorides under controlled pH conditions in aqueous Na₂CO₃ . Its structure includes a phenyl group attached to a sulfonamide moiety substituted with a methyl group at the nitrogen atom. Characterization via IR, ¹H-NMR, and EI-MS confirmed its molecular identity .

The compound was primarily investigated for cholinesterase inhibition activity, showing moderate potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative disorders like Alzheimer’s disease.

Properties

IUPAC Name |

N-methyl-1-phenylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-8(13(11,12)10-2)9-6-4-3-5-7-9/h3-8,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDGYEVCKSVELT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)S(=O)(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803608-21-0 | |

| Record name | N-methyl-1-phenylethane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Sulfonylation of N-methyl-1-phenylethanamine

A common approach involves reacting N-methyl-1-phenylethanamine with a sulfonyl chloride under controlled conditions:

- Reagents : N-methyl-1-phenylethanamine, benzenesulfonyl chloride (or substituted sulfonyl chloride), base (e.g., sodium hydroxide or triethylamine), solvent (e.g., dichloromethane, toluene).

- Procedure : The amine is dissolved in an organic solvent, cooled if necessary, and then the sulfonyl chloride is added dropwise. The reaction mixture is stirred under reflux or ambient temperature until completion.

- Workup : The reaction mixture is quenched with water, extracted with organic solvents, washed, dried, and the product is purified by recrystallization or distillation.

This method is supported by analogous sulfonamide syntheses reported in literature, where amines react with sulfonyl chlorides to give sulfonamides with high yields and purity.

Indirect Preparation via Formamide Intermediate

A more complex method involves initial formation of an N-methyl-N-(phenylethyl)formamide intermediate, followed by hydrolysis and sulfonylation steps:

- Step 1 : Preparation of N-methyl-N-(phenylethyl)formamide by reacting 1-chloromethylbenzene derivatives with N-methylformamide in the presence of a phase transfer catalyst and base.

- Step 2 : Hydrolysis of the formamide intermediate under acidic reflux conditions (e.g., 10% aqueous sulfuric acid) to liberate the amine.

- Step 3 : Basification and extraction of the free amine.

- Step 4 : Reaction of the liberated amine with sulfonyl chloride to form the sulfonamide.

This multistep approach, while more involved, allows for the preparation of sulfonamides free from bis-alkylated impurities and avoids the use of expensive catalysts or special equipment.

Alternative Synthetic Routes

- Use of Sulfonyl Chloride with Secondary Amines : Direct reaction of secondary amines such as N-methylethanolamine with sulfonyl chlorides under mild conditions has been reported to yield sulfonamide derivatives efficiently.

- Catalyst-Free or Mild Base Conditions : Some protocols utilize mild bases like sodium bicarbonate or triethylamine to neutralize the hydrochloric acid formed during sulfonylation, improving yield and selectivity.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Toluene, dichloromethane, ethyl acetate | Choice affects solubility and reaction rate |

| Temperature | 0°C to reflux (25–100°C) | Lower temps reduce side reactions |

| Base | Sodium hydroxide, triethylamine | Neutralizes HCl, drives reaction forward |

| Reaction time | 1–4 hours | Monitored by TLC or HPLC |

| Workup | Aqueous extraction, drying over sodium sulfate | Purification by recrystallization or distillation |

Purification and Yield

- Purification typically involves extraction of the sulfonamide into organic solvents, followed by drying and recrystallization.

- Distillation under reduced pressure is used to obtain pure product when thermal stability permits.

- Yields reported in analogous sulfonamide syntheses range from 70% to 90%, depending on reaction conditions and substrate purity.

Research Findings and Analytical Data

- Sulfonamide formation is confirmed by spectroscopic methods such as NMR (notably the disappearance of amine protons and appearance of sulfonamide NH), IR (S=O stretching bands around 1150–1350 cm⁻¹), and mass spectrometry.

- Computational docking studies on sulfonamide derivatives indicate that the sulfonamide group is critical for binding affinity in biological targets, emphasizing the importance of precise synthetic control.

- Impurities such as bis-alkylated products can be minimized by controlling stoichiometry and reaction time.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Direct sulfonylation | Amine + sulfonyl chloride + base | Simple, high yield | Possible side reactions if uncontrolled |

| Formamide intermediate route | Formamide synthesis → hydrolysis → sulfonylation | High purity, avoids bis-alkylation | Multi-step, longer process |

| Secondary amine sulfonylation | Secondary amine + sulfonyl chloride under mild base | Mild conditions, catalyst-free | May require careful pH control |

Chemical Reactions Analysis

Types of Reactions: N-methyl-1-phenylethane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfide.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Sulfinamides or sulfides.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Biological Applications

N-methyl-1-phenylethane-1-sulfonamide exhibits various biological activities, making it a subject of interest in pharmacology and medicinal chemistry. Its potential applications include:

Antimicrobial Activity:

Research indicates that this compound may inhibit the growth of certain bacteria and fungi, showing promise as an antimicrobial agent. Its mechanism involves disrupting metabolic pathways by inhibiting enzymes that require sulfonamide-sensitive cofactors.

Analgesic Properties:

Studies have suggested that this compound possesses analgesic effects, which could be explored for pain management therapies.

Pharmaceutical Intermediate:

The compound serves as an important intermediate in synthesizing various pharmaceutical agents targeting sulfonamide-sensitive pathways. This includes antibiotics and other therapeutic agents .

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its unique properties allow it to serve as a building block for more complex organosulfur compounds.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of this compound demonstrated significant inhibition against several bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing effective minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Case Study 2: Pain Management Research

In a preclinical trial assessing the analgesic effects of this sulfonamide, researchers observed a notable reduction in pain response in animal models. The study suggests potential pathways for developing new analgesics based on this compound.

Mechanism of Action

The mechanism of action of N-methyl-1-phenylethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes that require sulfonamide-sensitive cofactors, thereby disrupting metabolic pathways. This inhibition can lead to antimicrobial effects by preventing the synthesis of essential biomolecules in microorganisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues from Pharmaceutical Research

The study in synthesized 12 sulfonamide derivatives (3a–l) of 1-amino-2-phenylethane. Key comparisons include:

| Compound | Substituent on Sulfonamide | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | LOX Activity |

|---|---|---|---|---|

| 3c | Methyl | 82.93 ± 0.15 | >100 | Inactive |

| 3d | 4-Methylphenyl | >100 | 45.65 ± 0.48 | Inactive |

| 3f | 4-Fluorophenyl | Inactive | Inactive | Inactive |

| Eserine | – | 0.04 ± 0.0001 | 0.85 ± 0.00 | – |

- Activity Trends: 3c exhibits selective AChE inhibition, while 3d is more potent against BChE. The methyl group in 3c likely enhances steric accessibility for AChE binding, whereas the 4-methylphenyl group in 3d may better fit BChE’s larger active site .

Potency vs. Reference Standards :

Both 3c and 3d are significantly less potent than eserine, a natural alkaloid reference, highlighting the need for structural refinements to improve affinity .

Discussion of Key Findings

- Cholinesterase Inhibition : N-methyl-1-phenylethane-1-sulfonamide’s moderate AChE activity suggests its utility as a lead compound for neurodegenerative drug development, though optimization is required to match clinical standards like eserine .

- Role of Substituents : The inactivity of 3f underscores the sensitivity of sulfonamide bioactivity to substituent electronics and sterics. Methyl groups enhance selectivity, while halogens or bulky aryl groups may hinder binding .

- Divergent Applications : Sulfonamides demonstrate versatility, with structural tweaks redirecting their use from therapeutics (e.g., enzyme inhibitors) to agrochemicals (e.g., fungicides) .

Biological Activity

N-methyl-1-phenylethane-1-sulfonamide is a sulfonamide compound that has garnered attention in pharmacological research due to its potential biological activities. Sulfonamides, in general, are known for their diverse therapeutic applications, primarily as antibacterial agents. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Sulfonamides

Sulfonamides are characterized by the presence of the sulfonamide functional group (-SO2NH2), which is integral to their biological activity. These compounds function primarily by inhibiting bacterial growth through the competitive inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to a decrease in nucleic acid synthesis and ultimately bacterial cell division .

Biological Activity

Antimicrobial Properties:

this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's structure allows it to mimic p-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thus effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition:

Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in neurodegenerative diseases. Specifically, it has shown promising results as an inhibitor of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are critical targets in Alzheimer's disease therapy. The inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, thereby improving cholinergic neurotransmission .

Case Studies

-

Antibacterial Activity:

A study evaluating various sulfonamide derivatives found that this compound demonstrated potent antibacterial effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that this compound could serve as a viable alternative to traditional antibiotics . -

Enzyme Inhibition Studies:

In vitro studies assessed the inhibitory effects of this compound on AChE and BChE. The results indicated that this compound exhibited competitive inhibition with IC50 values comparable to known inhibitors, suggesting its potential use in treating cognitive disorders .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C9H13NO2S |

| Molecular Weight | 201.27 g/mol |

| Antibacterial Activity | Active against S. aureus and E. coli |

| AChE Inhibition IC50 | 0.25 mM |

| BChE Inhibition IC50 | 0.30 mM |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-methyl-1-phenylethane-1-sulfonamide derivatives, and how are reaction conditions optimized?

- Methodology : Derivatives are synthesized via nucleophilic substitution by reacting 1-amino-2-phenylethane with aryl sulfonyl chlorides under aqueous Na₂CO₃ and controlled pH (typically 8–9). Optimization involves adjusting pH to stabilize intermediates and using stoichiometric equivalents of sulfonyl chlorides to minimize side reactions .

- Example Protocol :

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | 1-amino-2-phenylethane (1 eq) | Core substrate |

| 2 | Aryl sulfonyl chloride (1.2 eq) | Sulfonamide formation |

| 3 | Na₂CO₃ (2 eq), pH 8.5 | Base for deprotonation |

| 4 | Stirring at 25°C, 12 hrs | Reaction completion |

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

- Key Methods :

- IR Spectroscopy : Confirms sulfonamide S=O stretches (1150–1350 cm⁻¹) and N–H bending (1550–1650 cm⁻¹) .

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.1–2.5 ppm), and sulfonamide NH (δ 5.5–6.0 ppm) .

- EI-MS : Validates molecular ion peaks (e.g., m/z 255 for C₁₄H₁₇NO₂S) .

Q. What are the recommended enzyme inhibition assays for evaluating the biological activity of sulfonamide-based compounds?

- Assays :

- Acetylcholinesterase (AChE) : Ellman’s method using DTNB (5,5’-dithiobis-2-nitrobenzoic acid) to measure thiocholine production .

- Butyrylcholinesterase (BChE) : Similar protocol with butyrylthiocholine as substrate .

- Lipoxygenase (LOX) : Spectrophotometric monitoring of linoleic acid oxidation at 234 nm .

- Reference Data :

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | LOX IC₅₀ (µM) |

|---|---|---|---|

| 3c | 82.93 ± 0.15 | – | – |

| 3d | – | 45.65 ± 0.48 | – |

| Eserine (Control) | 0.04 ± 0.0001 | 0.85 ± 0.00 | – |

Advanced Research Questions

Q. How can researchers resolve contradictions in cholinesterase inhibition data across sulfonamide derivatives?

- Approach :

SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on aryl rings enhance AChE inhibition) .

Molecular Docking : Use software like AutoDock to predict binding modes and explain inactivity (e.g., steric clashes in derivative 3f) .

Enzyme Kinetics : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Q. What computational strategies aid in predicting the bioactivity and synthetic accessibility of novel analogs?

- Tools :

- Retrosynthesis AI : One-step route prediction using databases like Reaxys and BKMS_METABOLIC .

- ADMET Prediction : SwissADME for bioavailability and toxicity profiling .

- Workflow :

| Step | Tool | Output |

|---|---|---|

| Route Planning | Pistachio_ringbreaker | Feasible precursors |

| Bioactivity | QSAR Modeling | Predicted IC₅₀ values |

Q. How to design experiments to elucidate structure-activity relationships (SAR) of sulfonamide derivatives?

- Methodology :

- Analog Library : Synthesize derivatives with systematic substituent variations (e.g., halogens, methyl, methoxy) .

- Crystallography : Resolve X-ray structures to correlate conformation with activity (e.g., torsion angles affecting enzyme binding) .

Q. What methodological considerations are critical when employing these derivatives in asymmetric synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.